molecular formula C15H18N2O3 B13548752 Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate

Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate

Cat. No.: B13548752
M. Wt: 274.31 g/mol
InChI Key: SUFQABCQRRWZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate: is a compound that combines the structural features of tert-butyl carbamate and 8-hydroxyquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19)

InChI Key

SUFQABCQRRWZRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.